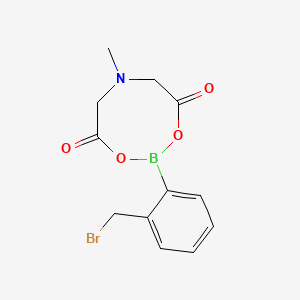

2-Bromomethylphenylboronic acid MIDA ester

Description

BenchChem offers high-quality 2-Bromomethylphenylboronic acid MIDA ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethylphenylboronic acid MIDA ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrNO4/c1-15-7-11(16)18-13(19-12(17)8-15)10-5-3-2-4-9(10)6-14/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSLMTXTQNEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746370 | |

| Record name | 2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257740-52-5 | |

| Record name | 2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257740-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)phenylboronic Acid MIDA Ester: A Versatile Building Block for Iterative Cross-Coupling

Introduction: The Power of Controlled Reactivity in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation; however, the inherent reactivity and potential instability of boronic acids can limit their application in multi-step, iterative processes. This challenge has spurred the development of robust protecting groups for boronic acids, among which the N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile and reliable tools.[1][2] This guide provides an in-depth technical overview of a particularly useful bifunctional building block: 2-(Bromomethyl)phenylboronic acid MIDA ester .

This unique reagent combines the stability and controlled reactivity of a MIDA boronate with a reactive bromomethyl handle, opening avenues for sequential and site-selective cross-coupling reactions. Its ability to participate in iterative cross-coupling (ICC) strategies allows for the modular and programmed assembly of complex organic molecules from simpler, well-defined fragments.[1][3] This document will delve into the core principles of MIDA boronate chemistry, detailed protocols for the synthesis and application of 2-(bromomethyl)phenylboronic acid MIDA ester, and practical insights for its effective use in the laboratory.

Core Principles of MIDA Boronate Chemistry

The efficacy of MIDA boronates stems from the reversible protection of the boronic acid moiety. The MIDA ligand, N-methyliminodiacetic acid, chelates to the boron atom, changing its hybridization from sp² to sp³. This tetrahedral geometry shields the vacant p-orbital of the boron, rendering it unreactive towards the transmetalation step in the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[4]

However, this protection is readily cleaved under mild aqueous basic conditions, regenerating the reactive sp²-hybridized boronic acid in situ for subsequent cross-coupling.[5] This "on-demand" reactivity is the key to iterative cross-coupling, allowing for the selective reaction of other functional groups within the molecule while the boronic acid remains masked.

Key Advantages of MIDA Boronates:

-

Bench-top Stability: MIDA boronates are typically crystalline solids that are stable to air and moisture, facilitating ease of handling and long-term storage.[6]

-

Chromatographic Stability: They are compatible with silica gel chromatography, enabling straightforward purification of intermediates in multi-step syntheses.[1]

-

Orthogonal Reactivity: The MIDA boronate group is inert to a wide range of reaction conditions, including other cross-coupling reactions like Stille, Heck, and Sonogashira, allowing for selective transformations at other sites of a molecule.

-

Mild Deprotection: The regeneration of the boronic acid is achieved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃), which is compatible with a broad range of functional groups.[5]

Synthesis of 2-(Bromomethyl)phenylboronic Acid MIDA Ester

The synthesis of 2-(bromomethyl)phenylboronic acid MIDA ester is typically achieved through the condensation of 2-(bromomethyl)phenylboronic acid with N-methyliminodiacetic acid (MIDA). While early methods often utilized Dean-Stark conditions with a toluene/DMSO solvent system, milder and more general procedures have since been developed. A common and effective method involves the use of N-methyliminodiacetic acid in a suitable solvent like dimethylformamide (DMF).

Detailed Experimental Protocol: Synthesis

Materials:

-

2-(Bromomethyl)phenylboronic acid

-

N-Methyliminodiacetic acid (MIDA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Diethyl ether (Et₂O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-(bromomethyl)phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.25 M with respect to the boronic acid.

-

Heat the reaction mixture to 90 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at 90 °C for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the DMF under reduced pressure using a rotary evaporator to obtain a slurry.

-

Add ethyl acetate to the residue and stir to induce precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with water and diethyl ether to remove any remaining impurities.

-

Dry the purified 2-(bromomethyl)phenylboronic acid MIDA ester under vacuum to a constant weight.

This procedure typically affords the product as a white to off-white crystalline solid.

Applications in Iterative Suzuki-Miyaura Cross-Coupling

The bifunctional nature of 2-(bromomethyl)phenylboronic acid MIDA ester makes it an ideal building block for iterative cross-coupling strategies. The bromomethyl group can undergo nucleophilic substitution or other transformations, while the MIDA-protected boronic acid remains inert. Subsequently, the MIDA group can be cleaved to unmask the boronic acid for a Suzuki-Miyaura coupling reaction.

Workflow for Iterative Cross-Coupling

The following diagram illustrates a typical workflow for an iterative cross-coupling sequence using 2-(bromomethyl)phenylboronic acid MIDA ester.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

Structure of 2-Bromomethylphenylboronic acid MIDA ester

An In-depth Technical Guide to 2-Bromomethylphenylboronic acid MIDA Ester: Structure, Reactivity, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromomethylphenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a cornerstone building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's unique structural attributes, the mechanistic basis of its reactivity, and its strategic application in the synthesis of complex molecules.

Introduction: Overcoming the Challenge of Boronic Acid Instability

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in carbon-carbon bond formation, yet its efficiency is often hampered by the inherent instability of many boronic acids.[1] These crucial reagents can be susceptible to decomposition, making their long-term storage and handling problematic and rendering them inefficient in coupling reactions.[1] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this challenge.[2][3] MIDA boronates serve as robust, air-stable, and crystalline surrogates for boronic acids, protecting the reactive boronic acid moiety until its reactivity is intentionally unleashed.[1][2][3][4]

Among these, 2-Bromomethylphenylboronic acid MIDA ester stands out as a particularly valuable bifunctional reagent. It possesses two distinct reactive sites with orthogonal reactivity: a bromomethyl group amenable to various transformations and a protected boronic acid. This unique architecture enables its use in powerful synthetic strategies, most notably iterative cross-coupling (ICC), for the streamlined construction of complex molecular architectures from simple, robust building blocks.[2]

Molecular Structure and Physicochemical Properties

The exceptional stability and unique reactivity of 2-Bromomethylphenylboronic acid MIDA ester are direct consequences of its three-dimensional structure. The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, inducing a rehybridization from the reactive sp² state, characteristic of free boronic acids, to a stable, sp³-hybridized tetrahedral geometry.[1]

This structural change has profound implications:

-

Attenuated Reactivity: The sp³-hybridized boron center lacks the vacant p-orbital necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[1][4]

-

Enhanced Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop, tolerant to air, moisture, and silica gel chromatography.[1][2][3][4] This allows for easy handling, purification by standard column chromatography, and long-term storage without degradation.[4]

Caption: .

Synthesis of MIDA Boronates

The conversion of boronic acids to their MIDA ester counterparts is a critical step. While early methods often required harsh dehydrating conditions, newer protocols offer milder and more accessible routes. One effective method involves the use of MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[5]

Experimental Protocol: General Synthesis of an Aryl MIDA Boronate

This protocol describes a general procedure for the synthesis of a MIDA boronate from a boronic acid using MIDA anhydride.

Materials:

-

Aryl boronic acid (1.0 eq)

-

MIDA anhydride (1.2 eq)

-

Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid (1.0 eq) and MIDA anhydride (1.2 eq).

-

Dissolve the solids in a minimal amount of DMF (e.g., 0.5 M concentration).

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMF and excess MIDA reagents.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude MIDA boronate can be purified by silica gel column chromatography using a hexanes/EtOAc eluent system. MIDA boronates are universally compatible with silica gel.[4]

The Mechanism of Controlled Reactivity

The utility of MIDA boronates hinges on the ability to switch their reactivity "on" under specific, controlled conditions. This is achieved through hydrolysis of the MIDA ligand, which regenerates the cross-coupling-active sp²-hybridized boronic acid.[1]

Mechanistic studies have revealed two distinct pathways for this hydrolysis[6]:

-

Fast, Base-Mediated Hydrolysis: This is the synthetically preferred deprotection method. It occurs rapidly (within minutes) at room temperature upon treatment with a strong aqueous base, such as 1M NaOH. The rate-limiting step involves the attack of a hydroxide ion on one of the MIDA ester's carbonyl carbons.[6]

-

Slow, Neutral Hydrolysis: This pathway does not require an external base and proceeds via rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[6] This mechanism is significantly slower and is relevant in "slow-release" cross-coupling strategies, where the gradual generation of the boronic acid is desired to minimize its decomposition.[6]

The choice of conditions—specifically pH and water activity—allows the chemist to precisely control whether the boronate remains protected or is rapidly deprotected.[6]

Caption: The reversible protection and deprotection of boronic acids using MIDA.

Application in Iterative Cross-Coupling (ICC)

The defining application of 2-Bromomethylphenylboronic acid MIDA ester is as a bifunctional building block for Iterative Cross-Coupling (ICC). This strategy mimics the iterative logic of peptide synthesis, using a repeating cycle of coupling and deprotection to assemble complex molecules.[4]

The process leverages the orthogonal reactivity of the two functional groups:

-

Couple: The bromomethyl group can be transformed, or more commonly, the aryl bromide of a different building block is coupled with a free boronic acid, leaving the MIDA boronate untouched. For 2-Bromomethylphenylboronic acid MIDA ester, the first coupling would occur at the bromide of another molecule with the deprotected boronic acid of the growing chain.

-

Deprotect: The MIDA group on the newly added unit is selectively hydrolyzed under mild aqueous basic conditions to reveal a new boronic acid.

-

Repeat: The cycle is repeated with the next halo-MIDA boronate building block, extending the molecular chain in a controlled, programmable manner.[2]

This powerful methodology has been used to synthesize a wide array of natural products and drug candidates.[2][3]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromomethylphenylboronic acid MIDA Ester

Introduction: A Versatile Building Block for Iterative Cross-Coupling

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the demand for complex, precisely-structured small molecules has never been greater. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet the inherent instability of many boronic acids presents a significant challenge to their widespread use, especially in multi-step, iterative syntheses.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust solution to this problem.[1][3] MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography, rendering them exceptionally easy to handle and purify.[3]

The MIDA ligand effectively protects the boronic acid moiety by rehybridizing the boron center from a reactive sp² state to a more stable sp³ state, thus preventing premature transmetalation in cross-coupling reactions.[1] This protective group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ.[1] This "slow-release" characteristic is pivotal for enabling iterative cross-coupling strategies, allowing for the sequential and controlled assembly of molecular fragments.[4]

This guide provides a comprehensive technical overview of the synthesis of 2-bromomethylphenylboronic acid MIDA ester, a bifunctional building block of significant interest. The presence of both a stable MIDA boronate and a reactive benzylic bromide handle makes this reagent a powerful tool for introducing ortho-substituted benzyl groups and for subsequent functionalization in complex molecule synthesis. We will detail two primary synthetic strategies, catering to researchers with different starting material availability and synthetic preferences.

Part 1: Preferred Synthetic Route from Commercially Available 2-(Bromomethyl)phenylboronic Acid

The most direct and efficient method for the synthesis of the title compound is the reaction of commercially available 2-(bromomethyl)phenylboronic acid with N-methyliminodiacetic acid (MIDA). To circumvent the harsh, high-temperature dehydrative conditions that could compromise the sensitive benzylic bromide, the use of MIDA anhydride is strongly recommended. This reagent serves as both the MIDA source and an in situ desiccant, facilitating a milder and more efficient reaction.[5]

Reaction Scheme

Caption: Synthesis of 2-Bromomethylphenylboronic acid MIDA ester from 2-(bromomethyl)phenylboronic acid and MIDA anhydride.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of MIDA boronates using MIDA anhydride, as detailed in Organic Syntheses.[5]

Materials and Equipment:

-

500 mL single-necked, round-bottomed flask with a magnetic stir bar

-

Reflux condenser and nitrogen inlet

-

Oil bath

-

Standard glassware for workup and purification

-

Rotary evaporator

Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-(Bromomethyl)phenylboronic acid | 214.85 | 50.0 | 1.00 | 10.74 g |

| MIDA anhydride | 129.10 | 150 | 3.00 | 19.37 g |

| Anhydrous Dioxane | - | - | - | 150 mL |

| Acetone | - | - | - | For workup |

| Ethyl Acetate | - | - | - | For workup |

| Water | - | - | - | For workup |

| Brine | - | - | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |

Procedure:

-

Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add MIDA anhydride (19.37 g, 150 mmol, 3.00 equiv) and 2-(bromomethyl)phenylboronic acid (10.74 g, 50.0 mmol, 1.00 equiv).

-

Inert Atmosphere: Cap the flask with a rubber septum, and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add anhydrous dioxane (150 mL) via syringe. The mixture will form a suspension.

-

Heating: Heat the reaction mixture in an oil bath at 70°C for 24 hours. A white precipitate of MIDA will form as the reaction progresses.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting boronic acid.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Add acetone (100 mL) and transfer the mixture to a 1 L separatory funnel.

-

Rinse the reaction flask with ethyl acetate (100 mL) and add it to the separatory funnel.

-

Add water (150 mL) and shake the funnel. Add brine (50 mL) to aid in phase separation.

-

Separate the organic layer. Extract the aqueous layer twice more with a 9:1 mixture of ethyl acetate/acetone (2 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by silica gel column chromatography or by recrystallization. For recrystallization, dissolve the crude solid in a minimal amount of hot acetone and slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[5]

-

Part 2: Alternative Two-Step Synthesis from 2-Methylphenylboronic Acid

For researchers who may not have access to 2-(bromomethyl)phenylboronic acid, an alternative two-step synthesis starting from the more common 2-methylphenylboronic acid is a viable option. This route involves the initial protection of the boronic acid as its MIDA ester, followed by a selective benzylic bromination.

Overall Reaction Scheme

Caption: Two-step synthesis of 2-Bromomethylphenylboronic acid MIDA ester from 2-methylphenylboronic acid.

Step 1: Synthesis of 2-Methylphenylboronic acid MIDA ester

The protocol for this step is analogous to the one described in Part 1, with 2-methylphenylboronic acid as the starting material.

Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Methylphenylboronic acid | 135.96 | 50.0 | 1.00 | 6.80 g |

| MIDA anhydride | 129.10 | 150 | 3.00 | 19.37 g |

| Anhydrous Dioxane | - | - | - | 150 mL |

Procedure: Follow the procedure outlined in Part 1, substituting 2-methylphenylboronic acid for 2-(bromomethyl)phenylboronic acid.

Step 2: Benzylic Bromination of 2-Methylphenylboronic acid MIDA ester

This step employs a standard radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The MIDA ester is stable under these conditions.

Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Methylphenylboronic acid MIDA ester | 263.08 | 40.0 | 1.00 | 10.52 g |

| N-Bromosuccinimide (NBS) | 177.98 | 44.0 | 1.10 | 7.83 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.40 | 0.01 | 66 mg |

| Carbon Tetrachloride (CCl₄) | - | - | - | 200 mL |

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-methylphenylboronic acid MIDA ester (10.52 g, 40.0 mmol) in carbon tetrachloride (200 mL).

-

Reagent Addition: Add N-bromosuccinimide (7.83 g, 44.0 mmol) and AIBN (66 mg, 0.40 mmol).

-

Heating: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (MgSO₄).

-

-

Purification:

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 2-bromomethylphenylboronic acid MIDA ester.

-

Conclusion

The synthesis of 2-bromomethylphenylboronic acid MIDA ester is a critical process for accessing a versatile bifunctional building block for advanced organic synthesis. The presented guide offers two reliable synthetic routes. The preferred one-step method from commercially available 2-(bromomethyl)phenylboronic acid using MIDA anhydride is efficient and proceeds under mild conditions. The alternative two-step route from 2-methylphenylboronic acid provides flexibility and is valuable when the brominated precursor is unavailable. Both methods are robust and can be readily implemented in a standard organic synthesis laboratory, empowering researchers in drug discovery and materials science with a powerful tool for molecular construction.

References

-

Chen, P., Kelly, A. M., Blair, D. J., & Burke, M. D. (2020). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 92-110. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Reis, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

Benchtop stability of N-methyliminodiacetic acid (MIDA) boronates

An In-Depth Technical Guide to the Benchtop Stability of N-Methyliminodiacetic Acid (MIDA) Boronates

Introduction: The Rise of a Robust Synthetic Platform

In the landscape of modern organic synthesis, the pursuit of efficiency, modularity, and automation is paramount. N-methyliminodiacetic acid (MIDA) boronates have emerged as a cornerstone in this endeavor, providing a remarkably stable and versatile platform for the iterative construction of complex small molecules.[1][2] Their primary function is to serve as a protecting group for boronic acids, reversibly attenuating their reactivity in demanding synthetic sequences like the Suzuki-Miyaura cross-coupling.[1][3]

The exceptional utility of MIDA boronates is fundamentally linked to their physical properties. Unlike many of their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, MIDA boronates are typically free-flowing, monomeric, crystalline solids.[1][4][5] This confers a significant advantage: outstanding benchtop stability. They are generally stable to storage under air and ambient conditions for extended periods, simplifying handling, purification, and long-term storage.[3][6][7] This guide provides a detailed examination of the chemical principles governing this stability, the mechanisms of decomposition, and validated protocols for their assessment and handling.

The Structural Basis of MIDA Boronate Stability

The remarkable inertness of MIDA boronates stems from a fundamental change in the electronic structure of the boron atom.

-

Boron Rehybridization: In a typical boronic acid, the boron atom is sp2-hybridized, possessing a vacant, Lewis acidic p-orbital. This vacant orbital is essential for the transmetalation step in cross-coupling reactions but also renders the boronic acid susceptible to decomposition.[1] The trivalent MIDA ligand, through its nitrogen and two carboxylate oxygens, forms a dative bond with the boron center. This interaction forces the boron atom to rehybridize from a reactive sp2 state to a stable, tetrahedral sp3 configuration.[3] This structural change effectively sequesters the vacant p-orbital, "turning off" the reactivity of the boron center under anhydrous cross-coupling conditions.[3]

-

Inertness to Synthetic Conditions: This sp3-hybridized state makes the MIDA boronate group exceptionally robust. It is unreactive under a wide range of anhydrous synthetic transformations that would be incompatible with free boronic acids, including Heck, Stille, and Sonogashira couplings, as well as exposure to many common oxidants and reductants.[3][8][9] This stability is crucial for their use as building blocks in iterative cross-coupling, where one functional handle must remain inert while the other reacts.[1]

Understanding Decomposition: The Two Pathways of Hydrolysis

While exceptionally stable in anhydrous environments, the MIDA boronate group is designed to be cleaved under specific aqueous basic conditions. The decomposition (deprotection) exclusively proceeds via hydrolysis, and detailed mechanistic studies have revealed two distinct, parallel pathways that operate at vastly different rates.[10][11][12][13] The ability to select between these pathways by tuning reaction conditions is central to the utility of the MIDA platform.

Pathway 1: Fast, Base-Mediated Hydrolysis

This pathway is dominant under strongly basic conditions and is characterized by its rapid kinetics.

-

Mechanism: The rate-limiting step involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on one of the MIDA ligand's carbonyl carbons.[10][12][13] This is followed by a cascade that leads to the cleavage of the B-O bond and liberation of the free boronic acid.

-

Conditions: This mechanism is triggered by strong aqueous bases, most commonly 1 M NaOH.[9][10] Hydrolysis is typically complete within minutes at room temperature.[10]

-

Kinetics: The rate is more than three orders of magnitude faster than the neutral hydrolysis pathway.[10][12]

Pathway 2: Slow, Neutral Hydrolysis

This pathway proceeds without an exogenous base and is significantly slower, allowing for controlled, gradual release of the boronic acid.

-

Mechanism: The rate-limiting step is the cleavage of the dative B-N bond, facilitated by a small cluster of water molecules, (H₂O)n.[10][12][13] This mechanism does not require an external acid or base catalyst.

-

Conditions: This pathway becomes dominant in the presence of water and weak aqueous bases (e.g., K₃PO₄, NaHCO₃) or even under neutral aqueous conditions, often requiring elevated temperatures (e.g., 60-80 °C) for efficient cleavage.[9][10] Hydrolysis under these conditions typically takes several hours.[9]

-

Kinetics: The rate is primarily dictated by the activity of water (a_w) in the medium, not the concentration of a base.[10] This explains the profound stability of MIDA boronates in anhydrous solvents, even when an inorganic base like K₃PO₄ is present.[10]

Experimental Assessment of MIDA Boronate Stability

To ensure experimental success, researchers should be equipped to validate the stability of their specific MIDA boronates. The following protocols provide a framework for rigorous stability assessment.

Protocol 1: Quantitative Stability Analysis via HPLC

This method is ideal for quantifying the rate of hydrolysis under various solution-phase conditions.

Objective: To determine the half-life of a MIDA boronate in a specific aqueous environment.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the MIDA boronate at a known concentration (e.g., 10 mM) in an appropriate organic solvent (e.g., THF or acetonitrile).

-

Incubation: In a sealed vial, combine an aliquot of the stock solution with the desired aqueous medium (e.g., deionized water, phosphate buffer pH 7.4, or a solution of NaHCO₃). Ensure vigorous mixing if the system is biphasic. Place the vial in a temperature-controlled environment (e.g., 25 °C or 60 °C).

-

Time Point Sampling: At predetermined time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from the reaction mixture. Immediately quench any ongoing reaction by diluting the aliquot into the HPLC mobile phase.

-

HPLC Analysis: Inject the diluted sample onto a reverse-phase HPLC system (e.g., C18 column). Monitor the elution profile using a UV detector at a wavelength where the MIDA boronate absorbs.

-

Expert Tip: To prevent on-column hydrolysis during analysis, utilize buffered HPLC eluents.[10]

-

-

Data Analysis: Calculate the peak area of the MIDA boronate at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line corresponds to the negative rate constant (-k), and the half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 2: Real-Time Monitoring by NMR Spectroscopy

This method provides qualitative and semi-quantitative data on the hydrolysis process, allowing for the direct observation of starting material consumption and product formation.

Objective: To monitor the conversion of a MIDA boronate to its corresponding boronic acid in real time.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the MIDA boronate in a deuterated solvent (e.g., THF-d₈) inside an NMR tube.

-

Initial Spectrum (t=0): Acquire an initial spectrum (¹H, ¹⁹F, or ¹¹B NMR are all suitable). If using ¹H NMR, select a characteristic peak of the MIDA boronate that does not overlap with product or solvent signals.

-

Initiation of Hydrolysis: Add a specific volume of the desired aqueous reagent (e.g., D₂O or NaOD in D₂O) to the NMR tube. Shake vigorously to mix.

-

Time-Course Acquisition: Immediately begin acquiring spectra at regular intervals. Modern NMR spectrometers can be programmed to run a series of acquisitions automatically over several hours.

-

Data Analysis: Integrate the characteristic peak of the starting MIDA boronate and the newly appearing peak of the boronic acid product. The relative integrals over time provide a direct measure of the reaction progress.

Data Summary and Practical Recommendations

The stability of MIDA boronates can be summarized based on the conditions to which they are exposed.

| Condition | Environment | Expected Stability / Half-Life | Primary Mechanism |

| Benchtop Storage | Solid, crystalline, exposed to air | Indefinitely stable[3][7] | N/A (No hydrolysis) |

| Anhydrous Cross-Coupling | Anhydrous THF, K₃PO₄, 80 °C | Stable[3][10] | Neutral (inhibited by low a_w) |

| Slow Deprotection | THF / aq. NaHCO₃ or K₃PO₄, 60 °C | Hours[9][10] | Neutral Hydrolysis |

| Fast Deprotection | THF / 1M aq. NaOH, 25 °C | Minutes[9][10] | Base-Mediated Hydrolysis |

| Purification | Silica Gel Chromatography | Universally compatible[1][4][8] | N/A |

Handling and Storage Best Practices:

-

Storage: MIDA boronates should be stored as solids in well-sealed containers at ambient room temperature. No inert atmosphere is required for routine storage.

-

Solvent Use: For reactions where the MIDA group must remain intact, use anhydrous solvents. The presence of anhydrous inorganic bases (e.g., K₃PO₄, Cs₂CO₃) is well-tolerated.

-

Purification: MIDA boronates are exceptionally well-suited for purification via silica gel chromatography, a significant advantage over many boronic acids which can degrade on silica.[1][4][8] This allows for straightforward reaction monitoring by TLC and reliable purification.

Conclusion

N-methyliminodiacetic acid (MIDA) boronates possess a combination of robust stability and controlled reactivity that makes them a superior class of reagents for modern organic synthesis. Their exceptional benchtop stability is a direct consequence of the sp³-hybridized boron center, which protects the boronic acid moiety from unwanted degradation under a vast range of anhydrous conditions. The primary decomposition pathway, hydrolysis, is well-understood and can be precisely controlled by modulating pH and water activity, allowing for either rapid or slow deprotection as desired. This predictable and tunable stability profile, coupled with their ease of handling and purification, solidifies the role of MIDA boronates as indispensable tools for researchers, scientists, and drug development professionals aiming to build molecular complexity with precision and efficiency.

References

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2019). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Organic Syntheses, 96, 91–113. [Link]

-

Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis [Dissertation, University of Illinois at Urbana-Champaign]. [Link]

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298–13316. [Link]

-

Lee, S. J., Gray, E. E., & Burke, M. D. (2013). N-METHYLIMINODIACETIC ACID (MIDA). Organic Syntheses, 90, 233. [Link]

-

Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Watts, A. G., & O'Brien, M. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(15), 5052. [Link]

-

Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6795–6799. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

-

University of Illinois. (2022, March 4). New molecular building kit “blows door wide open” for drug development. News Release. [Link]

-

Zard, S. Z. (2012). Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. Angewandte Chemie International Edition, 51(32), 7910-7912. [Link]

-

Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17294–17297. [Link]

-

Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2056–2067. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

-

Knapp, D. M., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(42), 13834–13835. [Link]

-

Fossey, J. S., & Burke, M. D. (2011). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Polymer Chemistry, 2(1), 89–93. [Link]

-

Knapp, D. M., & Burke, M. D. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Letters, 14(10), 2552–2555. [Link]

-

Blair, D. J., & Burke, M. D. (2020). MIDA boronate allylation – synthesis of ibuprofen. RSC Advances, 10(52), 31215–31219. [Link]

Sources

- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grillolabuc.com [grillolabuc.com]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

The Strategic Coupling: A Technical Guide to the Reactivity of Benzylic Bromides with Functionalized MIDA Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of benzylic bromides as versatile electrophiles and functionalized N-methyliminodiacetic acid (MIDA) boronates as stable, yet reactive, nucleophilic partners represents a significant advancement in the strategic construction of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity profile of benzylic bromides in palladium-catalyzed cross-coupling reactions with functionalized MIDA esters. We will delve into the mechanistic underpinnings, the influence of electronic and steric factors, and provide field-proven protocols for leveraging this powerful synthetic transformation. The strategic use of MIDA boronates as "slow-release" sources of boronic acids allows for controlled and efficient coupling with sensitive or challenging benzylic bromide substrates, a critical advantage in the synthesis of novel therapeutic agents and complex organic materials.

Introduction: The Power of Controlled C(sp³)-C(sp²) Bond Formation

The construction of carbon-carbon bonds between sp³-hybridized benzylic centers and sp²-hybridized aryl or vinyl groups is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where diarylmethane and related motifs are prevalent. Benzylic bromides, with their inherent reactivity, serve as potent electrophiles in these transformations. However, their propensity for side reactions, such as homocoupling and β-hydride elimination in secondary systems, necessitates a carefully controlled reaction environment.

Concurrently, the advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the field of cross-coupling chemistry.[1][2][3][4] Developed by the Burke group, MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of synthetic reagents and chromatographic purification.[1][2][3][5] This stability stems from the trivalent MIDA ligand, which forms a coordinatively saturated, sp³-hybridized boron center, effectively "protecting" the boronic acid.[1] Crucially, this protection is reversible, and the active sp²-hybridized boronic acid can be slowly released in situ under mild aqueous basic conditions.[1][4][6] This "slow-release" mechanism is paramount for reactions involving sensitive coupling partners like benzylic bromides.

This guide will dissect the key parameters governing the successful coupling of functionalized MIDA esters with benzylic bromides, providing a framework for predictable and high-yielding synthetic outcomes.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The coupling of a benzylic bromide with a MIDA boronate proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A generalized catalytic cycle is depicted below.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide with a MIDA boronate.

Causality Behind Key Steps:

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the benzylic bromide to a Pd(0) complex. Due to the weaker C-Br bond compared to a C-Cl bond, benzylic bromides generally exhibit higher reactivity and allow for milder reaction conditions.[7] The nature of the substituent 'R' on the benzylic carbon and the electronic properties of the aromatic ring significantly influence the rate of this step. Electron-withdrawing groups on the aromatic ring can accelerate oxidative addition.

-

MIDA Boronate Hydrolysis (Deprotection): In a separate but concurrent process, the MIDA boronate undergoes hydrolysis under aqueous basic conditions to generate the corresponding boronic acid.[1][6] The choice of base is critical; weaker bases like potassium phosphate (K₃PO₄) facilitate a slow and controlled release of the boronic acid, which is crucial for preventing its decomposition and minimizing side reactions.[1]

-

Transmetalation: The newly formed boronic acid then undergoes transmetalation with the Pd(II) complex. This step involves the transfer of the aryl group from the boron atom to the palladium center, forming a diorganopalladium(II) intermediate. The rate of transmetalation can be influenced by the electronic nature of the aryl group on the boronic acid.[7]

-

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast and irreversible.

Factors Influencing Reactivity

The success of the coupling reaction is a delicate balance of several factors related to both the benzylic bromide and the functionalized MIDA ester.

The Benzylic Bromide Electrophile

-

Substituent Effects: The electronic nature of substituents on the aromatic ring of the benzylic bromide plays a significant role. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect.[8][9]

-

Steric Hindrance: Steric bulk around the benzylic carbon can impede the oxidative addition step. Secondary benzylic bromides are generally less reactive than primary ones and are more prone to side reactions like β-hydride elimination.[7] However, the use of appropriate ligands can often overcome this challenge.

-

Leaving Group Ability: Bromine is an excellent leaving group, making benzylic bromides more reactive than their corresponding chlorides.[7]

The Functionalized MIDA Ester Nucleophile

-

Stability and Purity: One of the primary advantages of MIDA boronates is their exceptional stability, allowing for easy handling, purification by chromatography, and long-term storage.[1][2][3][10] This contrasts sharply with many free boronic acids, which can be prone to decomposition.

-

Functional Group Compatibility: MIDA boronates are compatible with a vast array of functional groups that might not be tolerated by other organometallic reagents.[1][11] This allows for the synthesis of highly functionalized MIDA esters that can be directly employed in the coupling reaction without the need for protecting groups.

-

Rate of Hydrolysis: The rate of MIDA deprotection can be tuned by the reaction conditions, particularly the choice of base and the amount of water present.[6][12] This controlled release of the active boronic acid is key to achieving high yields, especially with unstable boronic acids.

Experimental Protocols and Considerations

The following section provides a detailed, field-proven methodology for the Suzuki-Miyaura cross-coupling of a generic benzylic bromide with a functionalized MIDA ester.

General Procedure for Suzuki-Miyaura Coupling

Figure 2: A typical experimental workflow for the coupling of benzylic bromides with MIDA esters.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine the benzylic bromide (1.0 equiv), the functionalized MIDA boronate (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Dioxane/H₂O 10:1).[7] The concentration is generally in the range of 0.1 M.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 70-90 °C) and stir vigorously.[7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Self-Validating System: The robustness of this protocol lies in its inherent checks and balances. The use of a stable MIDA ester ensures the integrity of the nucleophilic partner. The slow-release mechanism mitigates the decomposition of the boronic acid. Monitoring the reaction progress provides real-time feedback on the reaction's success, allowing for adjustments if necessary.

Data Presentation: A Comparative Analysis

The choice of reaction parameters can significantly impact the yield of the coupling reaction. The following table illustrates a hypothetical optimization of the reaction between 4-nitrobenzyl bromide and phenyl MIDA boronate.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 88 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O | 70 | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | CPME/H₂O | 90 | 95[7] |

Analysis of the Data:

-

Base Selection: The switch from K₂CO₃ to the milder K₃PO₄ (Entry 2) significantly improves the yield, highlighting the importance of controlled MIDA hydrolysis.

-

Catalyst and Ligand System: The combination of Pd₂(dba)₃ and XPhos (Entry 3) proves to be highly effective, demonstrating the impact of the ligand on the catalytic activity.

-

Solvent and Temperature: The use of cyclopentyl methyl ether (CPME) and a higher temperature (Entry 4) can further enhance the reaction rate and yield.[7]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of benzylic bromides with functionalized MIDA esters is a robust and highly versatile method for the synthesis of complex organic molecules. The exceptional stability and functional group tolerance of MIDA boronates, coupled with their "slow-release" capability, make them ideal nucleophilic partners for the often-sensitive benzylic bromide electrophiles. This methodology provides a reliable and predictable pathway for the construction of C(sp³)-C(sp²) bonds, a critical transformation in the development of new pharmaceuticals and advanced materials.

Future research in this area will likely focus on expanding the scope of benzylic coupling partners to include more challenging secondary and tertiary systems, as well as the development of more active and selective catalyst systems that can operate under even milder conditions. The continued development of novel functionalized MIDA esters will further empower chemists to construct increasingly complex and diverse molecular architectures with precision and efficiency.

References

-

Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142–8149. [Link]

-

Khatri, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(96), 12936-12953. [Link]

-

Burke, M. D., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of chemical research, 48(8), 2297–2307. [Link]

-

Organic Syntheses. (2015). Preparation of 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses, 92, 260-273. [Link]

-

Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(8), 755–761. [Link]

-

Chem-Station. MIDA boronate. (2014-02-09). [Link]

-

Li, W., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1359–1366. [Link]

-

Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17354–17357. [Link]

-

Thomas, S. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron letters, 53(36), 4843–4846. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017-12-30). [Link]

-

Caeiro, J., et al. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic letters, 8(2), 257–259. [Link]

-

Xia, Y., et al. (2020). Pd-Catalyzed coupling of benzyl bromides with BMIDA-substituted N-tosylhydrazones: synthesis of trans-alkenyl MIDA boronates. Chemical Communications, 56(68), 9837-9840. [Link]

-

Wang, C., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35561-35565. [Link]

-

Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17354–17357. [Link]

-

ResearchGate. Substituent effect of benzyl bromide substrate. [Link]

-

Mondal, A., et al. (2021). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry, 19(26), 5854-5858. [Link]

-

Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. [Link]

-

Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

-

Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

-

Watson, D. A., et al. (2017). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic letters, 19(11), 2913–2916. [Link]

-

Wagner, P. J., et al. (1998). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. Journal of the American Chemical Society, 120(46), 11944-11949. [Link]

-

Vrábel, M., et al. (2023). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 8(4), 4215–4220. [Link]

Sources

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: 2-Bromomethylphenylboronic acid MIDA Ester

A Keystone Reagent for Iterative Cross-Coupling and Complex Molecule Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-Bromomethylphenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a highly versatile and valuable reagent in modern organic synthesis. We explore its fundamental physicochemical properties, the strategic advantages conferred by the MIDA protecting group, and its pivotal role in enabling iterative Suzuki-Miyaura cross-coupling reactions. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols for its synthesis and application, causality-driven explanations for methodological choices, and a robust framework for its integration into complex synthetic workflows. The unique bifunctional nature of this compound, possessing both a stable yet readily accessible boronic acid precursor and a reactive benzylic bromide handle, positions it as an indispensable tool for the construction of intricate molecular architectures.

Introduction: The Challenge of Controlled C-C Bond Formation

The construction of carbon-carbon bonds remains the cornerstone of organic synthesis, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing as one of the most powerful and widely adopted methodologies.[1] However, the synthesis of complex molecules often requires multiple, sequential C-C bond formations on a single scaffold. This presents a significant challenge: how to selectively couple at one position while preserving a reactive boronic acid moiety at another for a subsequent transformation.

The development of protecting groups for boronic acids has been a critical breakthrough in addressing this challenge. Among these, the N-methyliminodiacetic acid (MIDA) group has emerged as a superior protecting ligand. MIDA boronates are exceptionally stable, crystalline, and chromatographable solids that are inert to a wide range of anhydrous reaction conditions, including subsequent cross-coupling reactions.[2] Critically, the MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the parent boronic acid for reaction.

2-Bromomethylphenylboronic acid MIDA ester embodies the power of this strategy. It provides a stable, bench-top friendly source of a boronic acid, while the ortho-bromomethyl group serves as a distinct reactive site for nucleophilic substitution or other transformations. This guide elucidates the properties and applications that make this reagent a cornerstone for advanced synthetic design.

Physicochemical Properties and Structural Data

The reliable application of any reagent begins with a thorough understanding of its physical and chemical characteristics. 2-Bromomethylphenylboronic acid MIDA ester is a white to off-white solid, notable for its high melting point and stability under ambient conditions, which contrasts sharply with many free boronic acids.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃BBrNO₄ | [3][4] |

| Molecular Weight | 325.95 g/mol | [3][4][5] |

| CAS Number | 1257740-52-5 | [3][6] |

| Melting Point | 196-202 °C | [3] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | 2-8 °C, keep dry | [3][7][8] |

Diagram 1: Chemical Structure

Caption: Structure of 2-Bromomethylphenylboronic acid MIDA ester.

The MIDA Boronate Strategy: Enabling Iterative Synthesis

The utility of 2-Bromomethylphenylboronic acid MIDA ester is rooted in the concept of "iterative cross-coupling," a strategy that allows for the controlled, sequential construction of biaryl and poly-aryl structures. The MIDA ester acts as a robust protecting group, rendering the boronate moiety unreactive.

The core principle relies on a two-stage process:

-

Reaction at a Different Site: The molecule can undergo reactions at other functional groups—in this case, nucleophilic substitution at the benzylic bromide—while the MIDA boronate remains intact.

-

Deprotection and Coupling: Following the initial transformation, the MIDA group is cleaved under mild aqueous base conditions (e.g., K₃PO₄, NaOH) to unmask the boronic acid. This newly liberated boronic acid is then immediately available to participate in a Suzuki-Miyaura cross-coupling reaction.

This protection-deprotection sequence allows for a level of synthetic control that is difficult to achieve with unprotected diboronic acids or other less stable boronate esters.[9]

Diagram 2: Iterative Cross-Coupling Workflow

Caption: Workflow for iterative synthesis using the MIDA ester.

Synthesis and Purification Protocol

The synthesis of 2-Bromomethylphenylboronic acid MIDA ester is typically achieved via radical bromination of the corresponding 2-methylphenylboronic acid MIDA ester. The high crystallinity of MIDA boronates often simplifies purification.[10]

Expertise & Experience: The choice of a radical initiator like AIBN (Azobisisobutyronitrile) and a brominating agent like NBS (N-Bromosuccinimide) is critical. This combination allows for selective benzylic bromination without affecting the aromatic ring or the MIDA ester. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under reflux to facilitate radical chain propagation.

Protocol 4.1: Synthesis of 2-Bromomethylphenylboronic acid MIDA ester

Materials:

-

2-Methylphenylboronic acid MIDA ester

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Chlorobenzene

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-methylphenylboronic acid MIDA ester (1.0 equiv).

-

Reagent Addition: Add anhydrous CCl₄ (to make a 0.2 M solution). To this suspension, add NBS (1.1 equiv) and AIBN (0.05 equiv).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours). The starting material is consumed, and a new, less polar spot appears.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite, washing the filter cake with a small amount of CCl₄ or DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization or by trituration with a solvent mixture like DCM/hexanes to remove any remaining impurities. The high crystallinity of the MIDA ester facilitates this non-chromatographic purification.[10]

-

Drying: Dry the purified white solid under high vacuum to yield the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Applications in Organic Synthesis

The bifunctional nature of this reagent opens avenues for diverse and powerful synthetic transformations.

Suzuki-Miyaura Cross-Coupling

This is the hallmark application. The MIDA ester provides a stable platform for a late-stage introduction of a biaryl linkage.

Protocol 5.1.1: Representative Suzuki-Miyaura Reaction

Materials:

-

Aryl Halide (Ar-X, 1.0 equiv)

-

2-Bromomethylphenylboronic acid MIDA ester (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system

-

Potassium Phosphate (K₃PO₄), aqueous solution (3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane or THF/Water mixture)

Procedure:

-

Setup: In a reaction vial, combine the aryl halide, 2-Bromomethylphenylboronic acid MIDA ester, and the palladium catalyst.

-

Solvent/Base Addition: Degas the chosen solvent (e.g., Dioxane/Water 4:1) by bubbling with argon for 15-20 minutes. Add the solvent to the vial, followed by the aqueous K₃PO₄ solution.

-

Reaction: Seal the vial and heat to 80-100 °C with vigorous stirring. The aqueous base facilitates both the catalytic cycle and the in situ deprotection of the MIDA ester.[2] Monitor by LC-MS.

-

Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, phenols, thiols, etc.). This allows for the introduction of diverse side chains before the Suzuki-Miyaura coupling step, a key tactic in library synthesis and drug discovery.[11]

Diagram 3: Synthetic Diversification Pathway

Caption: Diversification via Sₙ2 followed by Suzuki coupling.

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C to ensure long-term stability.[3][8] The compound is generally stable to air and moisture for extended periods, a key advantage of the MIDA ester form.

-

Safety: 2-Bromomethylphenylboronic acid MIDA ester is classified as an acute toxicant if swallowed.[7] As a benzylic bromide, it should be considered a potential lachrymator and alkylating agent. Consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.[7]

Conclusion

2-Bromomethylphenylboronic acid MIDA ester is more than a mere building block; it is a sophisticated synthetic tool that embodies the principles of reaction orthogonality and iterative design. Its exceptional stability, coupled with the chemoselective reactivity of its two functional groups, provides a reliable and powerful platform for the synthesis of complex organic molecules. For researchers in medicinal chemistry, materials science, and catalysis, mastering the application of this reagent unlocks new efficiencies and possibilities in the construction of novel molecular entities.

References

-

MySkinRecipes. 2-Bromomethylphenylboronic acid MIDA ester. [Link][3]

-

Ballestero, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Imperial College London. [Link][2]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the Substoichiometric Suzuki–Miyaura Cross-Coupling of Boronic Acids. Organic Syntheses, 87, 238. [Link][10]

-

Sing, R., et al. (2020). Near-IR glucose sensors. U.S. Patent No. 10,717,751. [12]

-

Green, J. C., et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society, 139(41), 14273–14276. [Link][9]

-

Reuther, J. F., et al. (2017). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. Organic & Biomolecular Chemistry, 15(32), 6775-6779. [Link][11]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4414. [Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. 2-Bromomethylphenylboronic acid MIDA ester [myskinrecipes.com]

- 4. aksci.com [aksci.com]

- 5. Mida | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromomethylphenylboronic acid MIDA ester | 1257740-52-5 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Bromomethylphenylboronic acid MIDA ester, CasNo.1257740-52-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 9. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. US10717751B2 - Near-IR glucose sensors - Google Patents [patents.google.com]

A Technical Guide to MIDA Boronates: Robust Surrogates for Modern Organic Synthesis

Introduction: Overcoming the Instability of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. At the heart of this transformation lies the boronic acid, a versatile functional group. However, the practical application of boronic acids is often hampered by their inherent instability.[1][2] Many are prone to decomposition pathways such as protodeboronation and trimerization to form boroxine anhydrides, complicating their purification, storage, and handling.[2][3] This is particularly acute for some of the most synthetically valuable classes, including 2-heterocyclic, vinyl, and cyclopropyl boronic acids, whose instability can severely limit their utility in complex syntheses.[3]

To address these challenges, the scientific community has developed various boronic acid surrogates. Among the most successful and transformative of these are the N-methyliminodiacetic acid (MIDA) boronates. These air-stable, crystalline solids have emerged as a powerful solution, providing a general platform for harnessing the full potential of boronic acids while circumventing their traditional limitations.[1][3] This guide provides an in-depth exploration of the core features of MIDA boronates, the chemical principles governing their utility, and practical methodologies for their application in research and development.

The MIDA Boronate Scaffold: A Tripartite Shield

The efficacy of a MIDA boronate stems from its unique structure. The N-methyliminodiacetic acid (MIDA) ligand complexes with the boronic acid, rehybridizing the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state.[1] This is achieved through the formation of two B-O bonds and a crucial dative B-N bond, creating a rigid, bicyclic structure that effectively "shields" the boron atom.

This structural motif imparts exceptional stability. Unlike their parent boronic acids, MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[4][5] This robustness extends to their compatibility with silica gel chromatography, a feature that dramatically simplifies their purification and isolation—a significant advantage over the often-problematic purification of polar and unstable free boronic acids.[2][4][6]

Caption: The slow-release workflow of MIDA boronates.

Methodologies: Synthesis and Application

Synthesis of MIDA Boronates

The preparation of MIDA boronates is generally straightforward. The most common method involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid. [7]While traditional methods required high temperatures with a Dean-Stark apparatus, newer protocols utilizing MIDA anhydride allow for milder and more efficient synthesis, expanding the scope to more sensitive boronic acids. [7][8] Step-by-Step Protocol: Synthesis using MIDA Anhydride

-

Setup: To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid (1.0 equiv).

-

Reagent Addition: Add MIDA anhydride (1.1 equiv).

-

Solvent: Add anhydrous dioxane (or another suitable anhydrous solvent).

-

Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup: Cool the reaction mixture. The MIDA boronate product often precipitates and can be isolated by filtration.

-

Purification: If necessary, the product can be further purified by washing with a non-polar solvent (like heptane) or by silica gel column chromatography. [4]

Application in Suzuki-Miyaura Cross-Coupling

The stability and slow-release properties of MIDA boronates make them ideal for complex, multi-step syntheses, a strategy known as iterative cross-coupling (ICC). [6][9]In this approach, a bifunctional building block, such as a halo-substituted MIDA boronate, is coupled with a partner. The resulting product retains the MIDA boronate moiety, which can then be deprotected in a subsequent step to reveal a new boronic acid, ready for the next coupling.

Step-by-Step Protocol: A General Suzuki-Miyaura Reaction

-

Reagent Preparation: In a reaction vessel, combine the aryl/vinyl halide (1.0 equiv), the MIDA boronate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the aqueous base (e.g., K₃PO₄, 3.0 equiv).

-

Solvent System: Add a suitable solvent or solvent mixture, such as dioxane/water (e.g., 5:1 ratio). [3]3. Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously until the starting material is consumed.

-

Quenching & Extraction: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Comparative Advantages in Drug Development

The features of MIDA boronates provide distinct advantages over other boronic acid surrogates, making them particularly valuable in the demanding context of drug discovery and development.

| Feature | MIDA Boronates | Free Boronic Acids | Pinacol (BPin) Esters | Trifluoroborates (BF₃K) |

| Benchtop Stability | Excellent; typically crystalline solids stable to air and moisture. [1][4] | Poor to moderate; prone to decomposition. [2][3] | Good; often stable liquids or solids. | Excellent; stable crystalline salts. |

| Chromatography | Universally compatible with silica gel. [5][6] | Often difficult due to high polarity and instability. [2] | Generally compatible, but can degrade on prolonged exposure. [2] | Stable, but can be highly polar. |